molecular formula C23H26N2O4 B2986197 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one CAS No. 2034460-62-1

4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Cat. No. B2986197
CAS RN: 2034460-62-1
M. Wt: 394.471
InChI Key: VTJCOOGVMJBASO-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-2-one with a piperazine ring attached via a propoxy linker. The piperazine ring is further substituted with a 4-methoxyphenyl group . Piperazine derivatives are known to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .


Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve the reaction of a suitable chromen-2-one derivative with a 4-(4-methoxyphenyl)piperazine derivative . The synthesis could potentially involve a Mannich reaction , which is commonly used to incorporate piperazine rings into biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Antimicrobial Activity

A study by Mandala et al. (2013) synthesized a series of novel compounds, including structures similar to 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one, and evaluated their antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, and their molecular docking studies with oxidoreductase protein suggested a correlation with experimental inhibitory potency (Mandala et al., 2013).

Anti-inflammatory and Antimicrobial Agent

Hatnapure et al. (2012) prepared derivatives of this compound with significant pro-inflammatory cytokines inhibitory activity and potent antimicrobial properties. These compounds showed remarkable TNF-α and IL-6 inhibitory activities, suggesting their potential as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).

Anti-cancer Activity

Research on pyrimidine-piperazine-chromene and -quinoline conjugates, including structures akin to this compound, revealed promising anti-proliferative activities against human breast cancer cell lines. Molecular docking studies indicated good binding affinity, suggesting a potential pathway for anti-cancer activity (Parveen et al., 2017).

Selective Killing of Bacterial Persisters

A chemical compound closely related to this compound was discovered to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This approach offers a new strategy for eradicating bacterial persisters, contributing to the understanding of persistence mechanisms (Kim et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Further studies could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. Additionally, more research could be done to understand its mechanism of action and improve its synthesis .

properties

IUPAC Name

4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-19-9-7-18(8-10-19)25-14-12-24(13-15-25)11-4-16-28-22-17-23(26)29-21-6-3-2-5-20(21)22/h2-3,5-10,17H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCOOGVMJBASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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